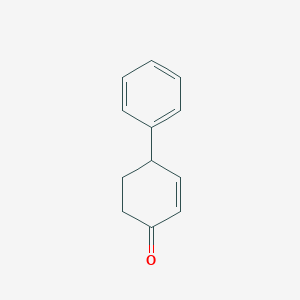







|
REACTION_CXSMILES
|
[C:1]1([CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1([Se]Cl)C=CC=CC=1>C(OCC)(=O)C>[C:1]1([CH:7]2[CH2:12][CH2:11][C:10](=[O:13])[CH:9]=[CH:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|


|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
14.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Se]Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
was washed with three 100 mL portions of water
|
|
Type
|
ADDITION
|
|
Details
|
Tetrahydrofuran, 200 mL, was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an ice-bath
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred
|
|
Type
|
ADDITION
|
|
Details
|
18.1 mL (0.160 mole) of aqueous 30% hydrogen peroxide was added at a rate
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction mixture temperature below 35° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
|
Type
|
STIRRING
|
|
Details
|
where it was stirred for about one hour
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
The reaction mixture was then washed with one 100 mL portion of water and two 50 mL portions of aqueous 20% sodium carbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
|
Type
|
WASH
|
|
Details
|
Elution
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1C=CC(CC1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.6 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 42.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |